molecular formula C18H15Cl2NO4 B11087788 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid

1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B11087788
M. Wt: 380.2 g/mol
InChI Key: XDBUJJZDYLSKDH-UHFFFAOYSA-N
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Description

It is characterized by its unique structure, which includes a pyrrolidine ring, a dichlorophenyl group, and a carboxylic acid moiety.

Preparation Methods

The synthesis of ASISCHEM D19315 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the dichlorophenyl intermediate: This involves the chlorination of a phenyl ring to introduce the dichloro groups.

    Methoxylation: The dichlorophenyl intermediate is then reacted with methanol to form the methoxy derivative.

    Pyrrolidine ring formation: The methoxy derivative is then subjected to a cyclization reaction to form the pyrrolidine ring.

    Carboxylation: Finally, the pyrrolidine ring is carboxylated to introduce the carboxylic acid group.

Industrial production methods for ASISCHEM D19315 may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

ASISCHEM D19315 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ASISCHEM D19315 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: ASISCHEM D19315 is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ASISCHEM D19315 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

ASISCHEM D19315 can be compared with other similar compounds, such as:

    1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid: This compound shares a similar structure but may have different substituents or functional groups.

    Dichlorophenyl derivatives: These compounds have the dichlorophenyl group but may lack the pyrrolidine ring or carboxylic acid moiety.

    Pyrrolidine carboxylic acids: These compounds have the pyrrolidine ring and carboxylic acid group but may have different substituents on the phenyl ring.

Properties

Molecular Formula

C18H15Cl2NO4

Molecular Weight

380.2 g/mol

IUPAC Name

1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H15Cl2NO4/c19-13-2-1-11(16(20)8-13)10-25-15-5-3-14(4-6-15)21-9-12(18(23)24)7-17(21)22/h1-6,8,12H,7,9-10H2,(H,23,24)

InChI Key

XDBUJJZDYLSKDH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)C(=O)O

Origin of Product

United States

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